5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

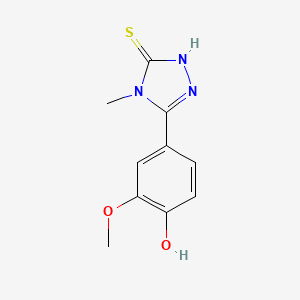

5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the 1,2,4-triazole-3-thione class. Its structure features a triazole ring substituted with a methyl group at position 4 and a 4-hydroxy-3-methoxyphenyl group at position 3.

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-9(11-12-10(13)16)6-3-4-7(14)8(5-6)15-2/h3-5,14H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVAOANEDJMYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring and a phenolic hydroxyl group that contribute to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially increasing its bioavailability.

Synthesis

The synthesis typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For example, a mixture of 1-(4-hydroxy-3-methoxyphenyl)-4-methylthiosemicarbazide and sodium hydroxide can yield the desired triazole derivative through refluxing in ethanol .

Antimicrobial Activity

- Antifungal Properties : Studies have shown that triazole derivatives exhibit significant antifungal activity by inhibiting ergosterol biosynthesis in fungal cell membranes. This mechanism is crucial for the treatment of fungal infections .

- Antibacterial Effects : The compound has been evaluated against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity, comparable to standard antibiotics .

Anticancer Activity

Recent research indicates that triazole derivatives can exhibit antiproliferative effects against cancer cell lines. Specifically, this compound has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic structure. It can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial for preventing cellular damage .

Study 1: Antimycobacterial Activity

A study evaluated various triazole derivatives for their efficacy against Mycobacterium tuberculosis. The compound demonstrated significant inhibition at low concentrations (IC50 values), indicating potential as an antitubercular agent .

Study 2: Neuroprotective Effects

Research into the neuroprotective properties of triazole compounds has shown that they can mitigate neuronal damage in models of neurodegenerative diseases. This is hypothesized to be due to their antioxidant effects and ability to modulate neurotransmitter systems .

Data Summary

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological studies:

- Antimicrobial Properties : Research indicates that derivatives of triazole compounds often show promising antimicrobial activity. Studies have suggested that 5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione may possess similar properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Triazole compounds are frequently investigated for their anticancer properties. The structural characteristics of this compound suggest potential mechanisms for inhibiting cancer cell proliferation .

Synthetic Utility

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its structure allows for further modifications that can lead to the synthesis of more complex molecules with enhanced biological activity. For instance, it can be used to synthesize other triazole derivatives or as a precursor in the development of novel pharmaceuticals .

Coordination Chemistry

The ability of triazoles to form complexes with metal ions opens avenues in coordination chemistry:

- Ligand Formation : The compound can act as a ligand in coordination complexes with metals such as palladium or platinum. These complexes are often investigated for their catalytic properties and potential applications in materials science .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several triazole derivatives including this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing the compound from simpler precursors through a multi-step reaction involving hydrazine hydrate and appropriate aromatic aldehydes. The resulting product was characterized using NMR and X-ray crystallography to confirm its structure and purity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The 1,2,4-triazole-3-thione scaffold is highly versatile, with modifications at positions 4 and 5 dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thione Derivatives

Substituent-Driven Bioactivity

- Electron-Donating Groups (e.g., hydroxy/methoxy): The target compound’s 4-hydroxy-3-methoxyphenyl group may enhance antioxidant or antimicrobial activity compared to non-polar substituents (e.g., hexyl in TP-315). Similar compounds with methoxy/hydroxy groups, such as 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibit antimicrobial activity .

- Halogenated Aromatics (e.g., chlorophenyl) : TP-315’s 3-chlorophenyl group contributes to anticonvulsant efficacy (therapeutic index = 13.9) by enhancing lipophilicity and blood-brain barrier permeability .

- Heterocyclic Substituents (e.g., indole/thiophene) : SVS2’s indole moiety and thiophene-linked analogs show diverse interactions, including antimicrobial activity and sodium channel modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-hydroxy-3-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thione?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors under alkaline conditions. For example, and describe optimized protocols using thiocarbohydrazide fused with substituted phenylacetic acids at 413 K. Key steps include refluxing in ethanol/water mixtures and purification via recrystallization (methanol or ethanol). Critical parameters: reaction time (1–2 hours), temperature (413 K), and stoichiometric control of thiocarbohydrazide to acid derivatives .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this triazole-3-thione derivative?

- Methodological Answer :

- IR Spectroscopy : Detect the C=S stretch at 1150–1250 cm⁻¹ and O–H (phenolic) at 3200–3400 cm⁻¹. highlights consistency between experimental and DFT-calculated IR spectra for analogous triazoles .

- NMR : The thione proton (S–H) is absent in NMR due to tautomerism, while aromatic protons from the 4-hydroxy-3-methoxyphenyl group appear as multiplet signals at δ 6.5–7.5 ppm. NMR shows the C=S carbon at δ 165–175 ppm .

Q. What preliminary assays are used to screen its biological activity?

- Methodological Answer : Initial screens include:

- Antimicrobial : Agar diffusion assays against E. coli, S. aureus, and C. albicans ( ).

- Anticancer : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7).

- Docking Studies : Pass Online® predicts binding affinity to targets like fungal CYP51 or bacterial dihydrofolate reductase .

Advanced Research Questions

Q. How do substituents (e.g., 4-methyl, 3-methoxy) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT/B3LYP/6-311G(d,p)) reveal:

- The 4-methyl group increases electron density at N4, stabilizing tautomeric forms.

- The 3-methoxy group enhances resonance effects, lowering the HOMO-LUMO gap (ΔE ≈ 4.5 eV) and increasing electrophilicity.

- Compare with analogs lacking substituents ( ) .

Q. How to resolve contradictions in reported biological activities across structurally similar triazole-3-thiones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 4-chlorophenyl analogs ( ) show stronger antibacterial activity than 4-methoxyphenyl derivatives due to increased lipophilicity.

- Assay Variability : Standardize protocols (e.g., MIC vs. IC50) and validate with orthogonal methods (e.g., time-kill assays vs. metabolic inhibition) .

Q. What computational strategies predict its pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to assess bioavailability (%ABS >60), blood-brain barrier penetration (low), and hepatotoxicity (CYP3A4 inhibition risk).

- Toxicity : ProTox-II predicts LD50 (~500 mg/kg, oral) and highlights potential nephrotoxicity from thione metabolism to reactive sulfur species .

Q. How to design derivatives to enhance antifungal activity while minimizing cytotoxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.